molecular formula C12H13F3O B13052617 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 1705-17-5

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-

Katalognummer: B13052617
CAS-Nummer: 1705-17-5
Molekulargewicht: 230.23 g/mol
InChI-Schlüssel: KBVQREWJMPESHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of p-trifluoromethyl benzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxyl butane and magnesium . The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts, controlled reaction conditions, and purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of fluvoxamine, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active pharmaceutical ingredient . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Eigenschaften

CAS-Nummer

1705-17-5

Molekularformel

C12H13F3O

Molekulargewicht

230.23 g/mol

IUPAC-Name

1-[3-(trifluoromethyl)phenyl]pentan-1-one

InChI

InChI=1S/C12H13F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8H,2-3,7H2,1H3

InChI-Schlüssel

KBVQREWJMPESHT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.